molecular formula C13H19NO3 B6324061 Tert-butyl 2-methoxybenzylcarbamate CAS No. 153903-20-9

Tert-butyl 2-methoxybenzylcarbamate

Cat. No.: B6324061
CAS No.: 153903-20-9
M. Wt: 237.29 g/mol
InChI Key: LVULKMCLYGSULP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxybenzylcarbamate typically involves the reaction of 2-methoxybenzylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxybenzylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing them from participating in unwanted side reactions. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine . This stability and ease of removal make it a valuable tool in multi-step organic synthesis .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Fluorenylmethoxycarbonyl (FMoc) carbamate
  • Carboxybenzyl (CBz) carbamate

Comparison: Tert-butyl 2-methoxybenzylcarbamate is unique due to its combination of the tert-butyl and 2-methoxybenzyl groups, which provide both stability and ease of removal under mild conditions. Compared to other carbamates, it offers a balance of protecting group stability and compatibility with various reaction conditions .

Properties

IUPAC Name

tert-butyl N-[(2-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVULKMCLYGSULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

13.0 g of 2-methoxybenzylamine was dissolved in 80 ml of tetrahydrofuran, and tetrahydrofuran solution (20 ml) containing 16 g of t-butyldicarbonate was added, followed by stirring for 1 hour at room temperature. The solvent was evaporated, and the residue was dissolved in ethyl acetate and successively washed with 1 N hydrochloric acid and saturated brine. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, to give 19.0 g of t-butyl N-(2-methoxybenzyl)carbamate.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
t-butyldicarbonate
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

13.0 g of 2-methoxybenzylamine was dissolved in 80 ml tetrahydrofuran, and a solution of 16 g tertiary butyl dicarbonate in tetrahydrofuran (20 ml) was added. After the mixture was stirred at room temperature for 1 hour, the solvent was evaporated. The residue was dissolved in ethyl acetate and successively washed with 1N hydrochloricacid and brine. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated, to give 19.0 g of tertiary butyl N-(2-methoxybenzyl)carbamate was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
tertiary butyl dicarbonate
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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